2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane
Overview
Description
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane is an organic compound with the molecular formula C9H14O2 It is a member of the dioxolane family, which are heterocyclic acetals
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have also been used effectively .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of molecular sieves or orthoesters for effective water removal is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) and Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Ni, H2/Rh, LiAlH4, and NaBH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane has garnered significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane involves its interaction with molecular targets and pathways within biological systems. The compound’s acetal functionalities make it prone to acidic degradation, which can lead to the release of active intermediates that exert biological effects . The specific molecular targets and pathways involved depend on the context of its application, such as its use as a bioactive compound or in polymerization reactions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane include:
1,3-Dioxane: Another member of the dioxane family with similar structural features.
1,2-Dioxolane: An isomer of dioxolane with adjacent oxygen centers.
(3,3-Dimethyl-but-1-ynyl)-benzene: A compound with a similar butynyl group but different ring structure.
Uniqueness
This compound is unique due to its specific combination of a dioxolane ring and a butynyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.
Properties
IUPAC Name |
2-(3,3-dimethylbut-1-ynyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-9(2,3)5-4-8-10-6-7-11-8/h8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWJUDAYPSQDFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC1OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587687 | |
Record name | 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-50-5 | |
Record name | 2-(3,3-Dimethylbut-1-yn-1-yl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80587687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.